molecular formula C15H10N6O2S B2908832 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide CAS No. 1396786-67-6

2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide

Cat. No. B2908832
CAS RN: 1396786-67-6
M. Wt: 338.35
InChI Key: PGXSTPYUIGXZEQ-UHFFFAOYSA-N
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Description

2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a tetrazole-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Mechanism of Action

The exact mechanism of action of 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. Specifically, the compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide can have a range of biochemical and physiological effects. For example, the compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, the compound has been shown to increase the activity of antioxidant enzymes, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide in lab experiments is its versatility. The compound has been shown to have a range of potential applications, making it useful for studying a variety of biological processes. However, one limitation is that the compound can be difficult and time-consuming to synthesize, which may make it less practical for some research applications.

Future Directions

There are many potential future directions for research involving 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide. One area of interest is in the development of new treatments for neurological disorders, as the compound has shown promise in animal models of Parkinson's disease and Alzheimer's disease. Additionally, the compound may have potential applications in the treatment of cancer and other inflammatory diseases. Further research is needed to fully understand the mechanisms of action of the compound and to explore its potential applications in a range of research fields.

Synthesis Methods

The synthesis method for 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide involves the reaction of 3-(thiophen-2-yl)isoxazol-5-amine with phenyl isocyanate, followed by the addition of sodium azide and subsequent reduction with sodium borohydride. The resulting compound is then treated with 5-chloro-1H-tetrazole and the product is purified through column chromatography.

Scientific Research Applications

2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide has been shown to have a range of potential applications in scientific research. One area of interest is in the study of neurological disorders, as the compound has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, the compound has been studied for its potential anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

2-phenyl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O2S/c22-15(14-17-20-21(18-14)10-5-2-1-3-6-10)16-13-9-11(19-23-13)12-7-4-8-24-12/h1-9H,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXSTPYUIGXZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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